molecular formula C9H8FNO3 B14201744 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol CAS No. 915161-61-4

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol

Cat. No.: B14201744
CAS No.: 915161-61-4
M. Wt: 197.16 g/mol
InChI Key: GSPOXHKPFNGIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol is a nitropropenol derivative featuring a fluorophenyl group at the β-position and a nitro group at the α-position of the propenol chain.

Properties

CAS No.

915161-61-4

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C9H8FNO3/c10-8-3-1-7(2-4-8)5-9(6-12)11(13)14/h1-5,12H,6H2

InChI Key

GSPOXHKPFNGIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(CO)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 4-fluorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-one.

    Reduction: Formation of 3-(4-Fluorophenyl)-2-aminoprop-2-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with fluorophenyl and nitro substituents share structural similarities with the target compound. Key examples include:

(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j)
  • Structure : Bromine (para, ring A), fluorine (para, ring B), and iodine (meta, ring A).
  • Activity : IC₅₀ = 4.703 μM (highest potency in cluster 6) .
  • Comparison : The presence of electronegative substituents (Br, F) enhances activity. The nitro group in 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol may mimic this effect by increasing electrophilicity.
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n)
  • Structure : Methoxy (para, ring A), fluorine (para, ring B), and iodine (meta, ring A).
  • Activity : IC₅₀ = 25.07 μM .
  • Comparison : Methoxy substitution reduces potency compared to halogens, suggesting that nitro groups (more electronegative) in the target compound may improve activity.

Table 1: SAR Trends in Chalcone Derivatives

Compound Ring A Substitutions Ring B Substitutions IC₅₀ (μM)
Cardamonin OH (ortho, para) None 4.35
2j Br (para), I (meta) F (para) 4.703
2h Cl (para), I (meta) OMe (para) 13.82
2n OMe (para), I (meta) F (para) 25.07

Key Insight : Electronegative substituents (e.g., F, Br) at the para position enhance inhibitory activity, while methoxy groups reduce potency .

Pyrazole and Thiazole Derivatives

Pyrazole analogs with fluorophenyl groups demonstrate planar conformations and bioactivity:

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
  • Structure : Three fluorophenyl groups, triazole, and thiazole moieties.
  • Conformation : Planar with perpendicular fluorophenyl groups .
  • Comparison: The rigidity of the target compound’s nitropropenol chain may influence binding compared to flexible pyrazole-thiazole hybrids.

Nitropropenol Analogs

3-(4-Nitrophenyl)-2-propen-1-ol (CAS 1504-63-8)
  • Structure : Nitro group at the para position of the phenyl ring.
  • Activity: Not reported, but nitro groups enhance electrophilicity and reactivity .
  • Comparison: The target compound’s nitro group on the propenol chain may confer distinct electronic effects compared to aromatic nitro substitution.
3-((4-Fluoro-2-nitrophenyl)amino)propanol (CAS 84145-69-7)
  • Structure: Nitro and fluoro groups on the phenyl ring, amino-propanol chain.
  • Activity: Unknown, but amino-alcohol motifs are common in bioactive molecules .

Furyl and Heterocyclic Derivatives

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
  • Structure : Nitrophenyl-furyl hybrid with fluorophenyl group.
  • Activity : Undisclosed, but furyl groups modulate π-π stacking interactions .
  • Comparison: The furyl ring introduces steric and electronic differences compared to the nitropropenol chain.

Hypothetical Activity of this compound

Based on SAR trends:

  • Substituent Effects : The para-fluorophenyl group may optimize hydrophobic interactions and metabolic stability.
  • Predicted IC₅₀ : Likely between 4–25 μM, aligning with electronegative chalcone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.